2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide
Description
2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide (CAS No. 1007036-41-0) is a chloroacetamide derivative with the molecular formula C₉H₁₀ClNO₃S and a molecular weight of 247.7 g/mol. The compound features a methylsulfonyl (-SO₂CH₃) group at the para position of the phenyl ring, linked to an acetamide backbone substituted with a chlorine atom at the α-carbon (). Computed properties include a topological polar surface area of 81.3 Ų, indicating moderate polarity, and two rotatable bonds, suggesting conformational flexibility. This compound serves as a key intermediate in organic synthesis, particularly in the development of heterocyclic compounds and bioactive molecules ().
Properties
IUPAC Name |
2-chloro-N-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-15(13,14)8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTBRCDGAKVWJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
572882-25-8 | |
| Record name | 2-chloro-N-(4-methanesulfonylphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide typically involves the reaction of 4-(methylsulfonyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Substitution Reactions: Formation of N-substituted acetamide derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula for 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide is C₉H₁₀ClNO₃S. The synthesis typically involves the reaction of 4-(methylsulfonyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine, often conducted in dichloromethane under controlled temperature conditions to optimize yield and purity. Purification techniques like recrystallization and chromatography are frequently employed to obtain high-purity products.
Scientific Research Applications
Medicinal Chemistry
The compound is under investigation for its potential as an analgesic and anti-inflammatory agent . Preliminary studies suggest it may inhibit certain enzymes involved in pain pathways, making it a candidate for pain management therapies.
Biological Studies
Research has focused on the compound's interactions with biological targets, including enzymes and receptors. Notably, it exhibits antimicrobial activity , particularly against Gram-positive bacteria, by inhibiting glutathione S-transferases (GSTs), which are implicated in drug resistance mechanisms.
Industrial Applications
In industrial settings, 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide serves as an intermediate in the synthesis of various pharmaceuticals and chemical compounds. Its unique functional groups allow for diverse chemical transformations, making it valuable in drug development processes.
Case Studies
- Antibacterial Activity : In vitro studies have demonstrated significant antibacterial effects against Gram-positive bacteria like Staphylococcus aureus, with minimum inhibitory concentrations comparable to established antibiotics.
- Analgesic and Anti-inflammatory Potential : Research indicates potential efficacy in pain management therapies, warranting further clinical investigation into its analgesic properties.
- Biofilm Inhibition : The compound has shown promise in inhibiting biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria.
Comparison with Related Compounds
The following table summarizes the structural differences and biological activities of compounds related to 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Chloro-N-(4-methylphenyl)acetamide | C₉H₁₀ClNO | Lacks methylsulfonyl group; simpler structure |
| 2-Chloro-N-(4-sulfamoylphenyl)acetamide | C₁₀H₁₂ClN₂O₃S | Contains a sulfamoyl group; different biological activity |
| 2-Chloro-N-(4-trifluoromethylphenyl)acetamide | C₉H₇ClF₃NO | Trifluoromethyl group; enhanced lipophilicity |
This comparison highlights how variations in substituents can significantly influence biological activity and potential applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The methylsulfonyl group enhances electrophilicity, facilitating nucleophilic substitution reactions compared to electron-donating groups like -OCH₃ ().
- Bioactivity : Substitution with sulfonamide groups (e.g., piperazinylsulfonyl in ) correlates with pharmacological activity, whereas methylsulfonyl derivatives may prioritize stability or metabolic resistance ().
- Crystal Packing : Analogs like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide exhibit intermolecular hydrogen bonding (C–H⋯O), influencing solubility and crystallinity ().
Analgesic and Anti-inflammatory Agents
Antimicrobial and Insecticidal Activity
- 2-{[4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide () exhibits antimicrobial properties, suggesting that triazole-thioether motifs enhance bioactivity.
Comparative Reactivity :
- Chloroacetamides with electron-withdrawing groups (e.g., -NO₂, -SO₂CH₃) undergo faster nucleophilic substitution than those with -OCH₃ or -CH₃ substituents ().
- The methylsulfonyl group stabilizes intermediates in Suzuki coupling reactions, enabling diverse functionalization ().
Biological Activity
2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its synthesis, biological mechanisms, and applications based on diverse scientific literature.
Chemical Structure and Synthesis
The molecular formula for 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide is C₉H₁₀ClNO₃S. The compound can be synthesized through the reaction of 4-(methylsulfonyl)aniline with chloroacetyl chloride in the presence of a base like triethylamine, typically in an organic solvent such as dichloromethane. The reaction conditions are crucial for optimizing yield and purity, often involving controlled temperatures and purification techniques like recrystallization and chromatography.
Antimicrobial Properties
Recent studies indicate that 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide exhibits antimicrobial activity . It has been shown to inhibit the activity of certain enzymes, particularly glutathione S-transferases (GSTs), which play a role in detoxification processes within cells. This inhibition can have implications in cancer therapy, as GSTs are involved in drug resistance mechanisms.
The compound's mechanism involves binding interactions with biomolecules, leading to enzyme inhibition or activation. These interactions can alter gene expression and influence various cellular processes. The biological effects are dose-dependent, suggesting potential therapeutic applications where modulation of enzyme activity is desired.
Case Studies
- Antibacterial Activity : In vitro studies have demonstrated that 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide has significant antibacterial effects against Gram-positive bacteria, showing minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Analgesic and Anti-inflammatory Potential : Preliminary research indicates its potential as an analgesic and anti-inflammatory agent, warranting further investigation into its efficacy in pain management therapies.
- Biofilm Inhibition : The compound has also shown promise in inhibiting biofilm formation, particularly against Staphylococcus aureus, which is critical in treating chronic infections .
Comparison with Related Compounds
The following table summarizes the structural differences and biological activities of compounds related to 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Chloro-N-(4-methylphenyl)acetamide | C₉H₁₀ClNO | Lacks methylsulfonyl group; simpler structure |
| 2-Chloro-N-(4-sulfamoylphenyl)acetamide | C₁₀H₁₂ClN₂O₃S | Contains a sulfamoyl group; different biological activity |
| 2-Chloro-N-(4-trifluoromethylphenyl)acetamide | C₉H₇ClF₃NO | Trifluoromethyl group; enhanced lipophilicity |
This comparison highlights how variations in substituents can significantly influence the biological activity and potential applications of similar compounds.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide, and how can reaction conditions be controlled to minimize by-products?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, refluxing 4-(methylsulfonyl)aniline with chloroacetyl chloride in ethanol under basic conditions (e.g., triethylamine) for 6–8 hours achieves high yields . By-product formation (e.g., diacetylated products) can be minimized by controlling stoichiometry (1:1 molar ratio of amine to chloroacetyl chloride) and slow addition of reagents. Purification via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) ensures purity .
Q. How can spectroscopic techniques (IR, NMR) confirm the structure of 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide?
- Methodological Answer :
- IR Spectroscopy : Look for characteristic peaks: C=O stretch (~1650 cm⁻¹), S=O (sulfonyl) stretches (~1300 and 1150 cm⁻¹), and N–H bend (~1550 cm⁻¹) .
- NMR : ¹H NMR should show a singlet for the acetamide methyl group (~2.1 ppm), a singlet for the sulfonyl-attached aromatic protons (δ 7.6–8.0 ppm), and a downfield shift for the chloroacetamide CH₂ (~4.2 ppm). ¹³C NMR confirms the carbonyl (~168 ppm) and sulfonyl carbons (~44 ppm for methylsulfonyl) .
Q. What crystallization strategies are effective for obtaining single crystals suitable for X-ray diffraction studies?
- Methodological Answer : Slow evaporation of ethanolic or dichloromethane solutions at 4°C promotes crystal growth. Centrosymmetric packing via intermolecular hydrogen bonds (e.g., N–H···O or C–H···O interactions) stabilizes the lattice. For example, in related analogs, head-to-tail C–H···O interactions between acetamide and sulfonyl groups enable high-quality crystals .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the biological activity of 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position enhance antimicrobial activity by increasing electrophilicity, while bulky groups reduce solubility. For kinase inhibitors, introducing heterocyclic moieties (e.g., pyrazole, triazole) at the acetamide sidechain improves target binding . Computational docking (e.g., AutoDock Vina) paired with in vitro assays validates these modifications .
Q. What advanced analytical techniques resolve discrepancies in reported biological activities across studies?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Use LC-MS with electrospray ionization (ESI) to verify compound purity (>98%) and HRMS for exact mass confirmation. Standardize bioassays (e.g., MIC for antimicrobial studies; IC₅₀ for kinase inhibition) using reference compounds (e.g., Florfenicol for comparative antibiotic activity) . Meta-analyses of published data with standardized statistical models (e.g., random-effects models) can identify outliers .
Q. How can computational chemistry predict the reactivity and stability of 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide in synthetic pathways?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction intermediates and transition states. For example, the energy barrier for nucleophilic attack by 4-(methylsulfonyl)aniline on chloroacetyl chloride can be calculated to optimize reaction kinetics. Solvent effects (e.g., ethanol vs. DMF) are modeled using the polarizable continuum model (PCM) .
Q. What chromatographic methods are recommended for quantifying trace impurities in 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide?
- Methodological Answer : Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with a gradient of acetonitrile/water (0.1% TFA) achieves baseline separation. LC-MS/MS in multiple reaction monitoring (MRM) mode detects impurities at <0.1% levels. For polar by-products, HILIC chromatography with a zwitterionic stationary phase improves resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
